

Technical Master File: 8-Methoxy-1,4-dioxaspiro[4.5]decane[1]

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 8-Methoxy-1,4-dioxaspiro[4.5]decane

CAS No.: 56292-99-0

Cat. No.: B3053813

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Executive Summary

8-Methoxy-1,4-dioxaspiro[4.5]decane (also known as 4-methoxycyclohexanone ethylene ketal) acts as a pivotal "masked" intermediate in the synthesis of spirocyclic pharmaceuticals. [1] Its value lies in the orthogonal stability of the ketal and methyl ether functionalities. [1] The ethylene ketal protects the ketone from nucleophilic attack during harsh transformations (e.g., Grignard additions, reductions), while the methoxy group at the C8 position (C4 of the original cyclohexane) provides a stable, lipophilic handle often retained in final drug candidates to modulate metabolic stability and blood-brain barrier (BBB) permeability.

This compound is a primary precursor for Cathepsin S inhibitors and 5-HT1A receptor agonists, where the rigid spiro-core directs pharmacophores into specific spatial orientations unavailable to flexible alkyl chains. [1][2]

Chemical Constitution & Stereochemistry

The molecule features a spiro-junction at C5, connecting a rigid cyclohexane ring to a 1,3-dioxolane ring. [1]

- Spiro-Conformation: The cyclohexane ring typically adopts a chair conformation.^[1] The 1,3-dioxolane ring is puckered.^[1]
- Stereoisomerism: The methoxy group at C8 can exist in axial or equatorial orientations relative to the rigid spiro-center.^[1]
 - Thermodynamic Preference: The equatorial conformer is generally favored to minimize 1,3-diaxial interactions, though commercial preparations often exist as diastereomeric mixtures (cis/trans) unless stereoselectively synthesized.
 - Numbering: The spiro carbon is C5. The oxygens are at 1 and 4.^[1]^[2] The methoxy substituent is at C8.^[1]

Property	Value
Molecular Weight	172.22 g/mol
LogP (Predicted)	~0.8 (Lipophilic, BBB permeable)
Boiling Point	~95–100°C @ 0.07 mmHg (Extrapolated)
Density	~1.08 g/mL
Appearance	Clear, colorless viscous oil

Synthesis & Manufacturing Protocols

Two primary routes exist: Direct Ketalization (Industrial) and Functionalization of the Spiro-Alcohol (Lab Scale).

Method A: Direct Ketalization (Scale-Up Preferred)

This method is preferred for bulk synthesis due to the availability of 4-methoxycyclohexanone.^[1]

Reaction Logic: This is a reversible condensation controlled by entropy and water removal. Benzene or Toluene is used as an azeotropic solvent to drive the equilibrium forward via a Dean-Stark trap.^[1]

Protocol:

- Charge: A reaction vessel is charged with 4-methoxycyclohexanone (1.0 eq), ethylene glycol (1.2–1.5 eq), and p-toluenesulfonic acid (PTSA) (0.05 eq) as the catalyst.
- Solvent: Suspend in Toluene (10 volumes).
- Reflux: Heat to reflux (110°C) with vigorous stirring. Connect a Dean-Stark apparatus to continuously remove the water/toluene azeotrope.[\[1\]](#)
- Monitoring: Monitor by TLC (SiO₂, 20% EtOAc/Hexanes) or GC. The disappearance of the ketone peak indicates completion (typically 4–12 hours).
- Workup: Cool to RT. Wash the organic layer with saturated NaHCO₃ (to neutralize PTSA) followed by brine.
- Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Distillation under reduced pressure yields the pure ketal.[\[1\]](#)

Method B: Methylation of 1,4-Dioxaspiro[4.5]decan-8-ol

Used when the alcohol precursor is readily available or when specific stereochemistry of the alcohol is established prior to methylation.[\[1\]](#)

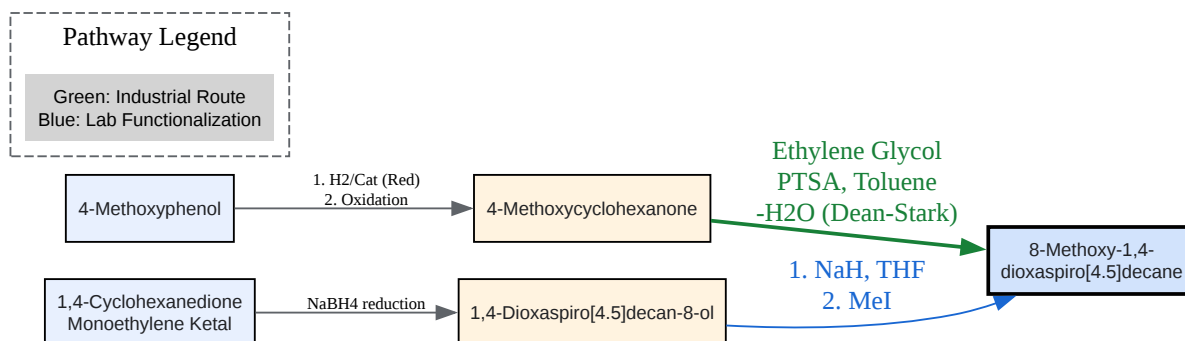
Protocol:

- Activation: Dissolve 1,4-dioxaspiro[4.5]decan-8-ol (1.0 eq) in anhydrous THF or DMF under N₂ atmosphere.
- Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH) (60% dispersion, 1.2 eq) portion-wise. Allow H₂ evolution to cease (approx. 30 min).
- Alkylation: Add Methyl Iodide (MeI) (1.5 eq) dropwise.
- Reaction: Warm to room temperature and stir for 2–4 hours.
- Quench: Carefully quench with saturated NH₄Cl solution.

- Isolation: Extract with Et₂O or EtOAc. The product is obtained after drying and concentration.

[1][2][3]

Visualization: Synthesis Pathways



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Figure 1: Dual synthetic pathways for **8-Methoxy-1,4-dioxaspiro[4.5]decane** showing the convergent industrial and laboratory routes.

Reactivity Profile & Stability

Acid Sensitivity (The "De-masking" Switch)

The 1,3-dioxolane ring is highly sensitive to aqueous acid. This property is exploited to regenerate the ketone after downstream transformations are complete.[1]

- Conditions: 1N HCl or 5% H₂SO₄ in THF/Water at RT.
- Mechanism: Protonation of the ketal oxygen

Ring opening

Formation of hemiketal

Collapse to ketone.

- Precaution: Avoid acidic workups if the ketal must be preserved.

Ether Stability

The C8-methoxy ether is chemically robust.[1] It withstands:

- Basic conditions: (NaOH, KOH, NaH).
- Reductive conditions: (LiAlH₄, H₂/Pd-C).
- Oxidative conditions: (Jones reagent, PCC).
- Cleavage: Demethylation requires harsh Lewis acids (e.g., BBr₃ at -78°C), which would likely also degrade the ketal.

Applications in Medicinal Chemistry

The **8-methoxy-1,4-dioxaspiro[4.5]decane** scaffold is a "privileged structure" in drug design, particularly for CNS targets.[1]

5-HT1A Receptor Agonists

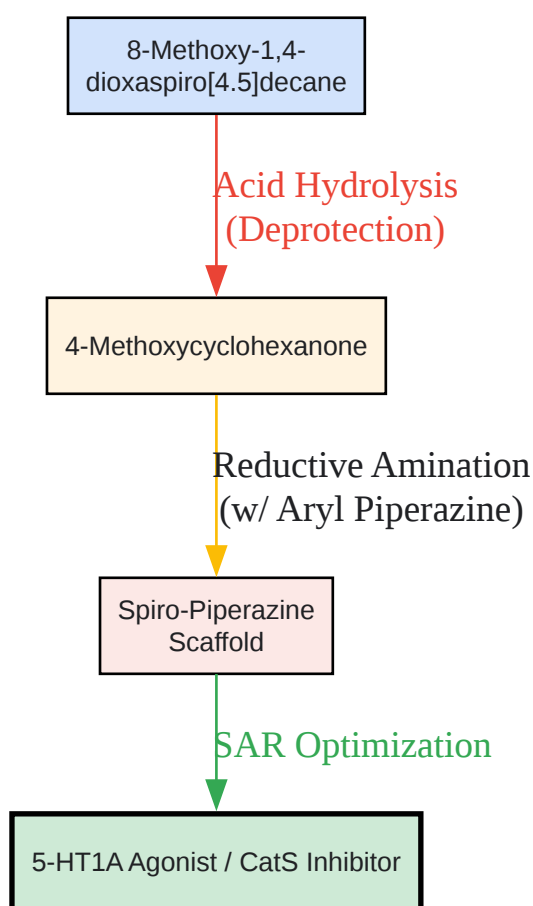
Researchers utilize the spiro-decane core to position arylpiperazine moieties.[1][4][5] The methoxy group mimics neurotransmitter features or occupies hydrophobic pockets in the receptor.[1]

- Mechanism: The spiro-ring restricts conformational freedom, reducing the entropic penalty of binding to the G-protein coupled receptor (GPCR).[1]
- Example Workflow:
 - Deprotection: Convert **8-methoxy-1,4-dioxaspiro[4.5]decane** to 4-methoxycyclohexanone.
 - Reductive Amination: React ketone with an arylpiperazine using NaBH(OAc)₃.
 - Result: High-affinity 5-HT1A ligand.

Cathepsin S Inhibitors

Inhibitors of Cathepsin S (implicated in autoimmune disorders) often require a lipophilic, bulky group to fill the S2 or S3 pocket of the enzyme. The spiro-decane system provides this bulk while the methoxy group tunes solubility.[1]

Visualization: Drug Discovery Workflow



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Figure 2: The role of the title compound as a precursor in the synthesis of CNS-active pharmaceutical ingredients.

Analytical Characterization

To validate the identity of synthesized material, the following spectroscopic signals are diagnostic:

- ^1H NMR (CDCl_3 , 400 MHz):

- δ 3.90–3.95 ppm (s, 4H): Ethylene ketal protons (–O–CH₂–CH₂–O–). Distinctive singlet or tight multiplet.
- δ 3.35 ppm (s, 3H): Methoxy singlet (–OCH₃).
- δ 3.10–3.20 ppm (m, 1H): Methine proton at C8 (CH–OCH₃).
- δ 1.50–1.90 ppm (m, 8H): Cyclohexane ring methylene protons.
- ¹³C NMR (CDCl₃, 100 MHz):
 - δ ~108 ppm: Spiro-quaternary carbon (O–C–O).[1] Diagnostic peak.
 - δ ~64 ppm: Ethylene glycol carbons.[1]
 - δ ~56 ppm: Methoxy carbon.
- Mass Spectrometry (GC-MS):
 - Molecular ion [M]⁺ at m/z 172.[6]
 - Base peak often related to the loss of the methoxy group or fragmentation of the dioxolane ring.[1]

Safety & Handling

- Hazards: Classified as Irritant (Xi).
 - H315: Causes skin irritation.[7]
 - H319: Causes serious eye irritation.[7]
- Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The ketal is stable, but prolonged exposure to moisture and heat can induce slow hydrolysis.
- Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; the compound has moderate water solubility and lipophilicity.[1]

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- 8. 4-Methoxycyclohexanone ethylene ketal 95.00% | CAS: 56292-99-0 | AChemBlock [achemblock.com]
- To cite this document: BenchChem. [Technical Master File: 8-Methoxy-1,4-dioxaspiro[4.5]decane[1]]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3053813/docs#technical-master-file-8-methoxy-1-4-dioxaspiro-4-5-decane-1]

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